molecular formula C27H18N2O2S B2436634 4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol CAS No. 441288-03-5

4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol

Cat. No. B2436634
CAS RN: 441288-03-5
M. Wt: 434.51
InChI Key: MGTJTRVYGLVRGM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a dibenzo[b,d]thiophen-2-yl group, a phenyl group, an imidazol-2-yl group, and a benzene-1,2-diol group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Dibenzo[b,d]thiophen-4-yl compounds have been found to exhibit high potency against DNA-PK and potentiate the cytotoxicity of ionizing radiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, dibenzothiophene is a colourless solid that is chemically somewhat similar to anthracene .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Talupur, Satheesh, and Chandrasekhar (2021) synthesized tetrazol-thiophene-2-carboxamides by condensing a related compound with phenyl phosphoro dichloridates, demonstrating its use in complex synthetic pathways (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

  • Kamni et al. (2016) analyzed the molecular structure of a similar compound, highlighting its dihedral angles and intramolecular hydrogen bonds, which are essential for understanding its chemical behavior (Kamni et al., 2016).

Impact on Attractive Interactions

  • The study by Latosinska et al. (2015) on a similar compound demonstrates its almost planar structure and the impact of aromatic ring count on its ability to participate in attractive interactions, which is significant in the context of nanotechnology (Latosinska et al., 2015).

Spectroscopic and Thermodynamic Properties

  • Uppal, Kamni, and Khajuria (2019) conducted a study on a related compound to understand its spectroscopic, thermodynamic properties, and Fukui Function analysis, which is crucial for its application in material science (Uppal, Kamni, & Khajuria, 2019).

Optoelectronic Applications

  • The research by Naik et al. (2019) explored the photophysical properties of thiophene substituted oxadiazole derivatives, indicating the potential of similar compounds in optoelectronic devices (Naik et al., 2019).

Antimicrobial and Anticancer Activity

  • Mabkhot et al. (2017) synthesized thiophene-containing compounds, demonstrating their potential antimicrobial and anticancer activities (Mabkhot et al., 2017).

Photovoltaic Performance Enhancement

  • Hu et al. (2014) investigated copolymers based on benzodithiophene and quinoxaline, highlighting the role of similar compounds in enhancing photovoltaic performance (Hu et al., 2014).

Luminescent Supramolecular Assemblies

  • Osterod et al. (2001) synthesized stilbenecarboxylic and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, forming non-covalent complexes with an imidazoline base, indicating the potential of such compounds in luminescent applications (Osterod et al., 2001).

Geological Sample Analysis

  • Marynowski et al. (2002) identified phenyldibenzofurans and phenyldibenzothiophenes in sedimentary rocks, hydrothermal petroleum, and geological samples, showing the significance of related compounds in geochemical analysis (Marynowski et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is DNA-dependent protein kinase (DNA-PK) . DNA-PK is a critical enzyme involved in the repair of DNA double-strand breaks and plays a significant role in maintaining genomic stability.

Mode of Action

The compound acts as a potent inhibitor of DNA-PK . It binds to the active site of the enzyme, preventing it from catalyzing the phosphorylation of key proteins involved in the DNA repair process. This inhibition disrupts the normal function of DNA-PK, leading to an accumulation of DNA double-strand breaks.

Biochemical Pathways

The inhibition of DNA-PK affects the DNA repair pathway . DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. By inhibiting DNA-PK, the compound impairs the NHEJ pathway, leading to an accumulation of unrepaired DNA breaks.

Result of Action

The inhibition of DNA-PK and the subsequent disruption of the DNA repair pathway can lead to cell death, particularly in cancer cells that rely heavily on DNA repair mechanisms for survival . Therefore, this compound could potentially be used as a therapeutic agent in cancer treatment.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Dibenzothiophene, for example, is considered flammable and toxic .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. For example, compounds with similar structures have been studied for their potential use in organic optoelectronic devices .

properties

IUPAC Name

4-(4-dibenzothiophen-2-yl-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-21-12-10-18(15-22(21)31)27-28-25(16-6-2-1-3-7-16)26(29-27)17-11-13-24-20(14-17)19-8-4-5-9-23(19)32-24/h1-15,30-31H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTJTRVYGLVRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)O)O)C4=CC5=C(C=C4)SC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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